2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C₈H₆BrF₃N₂ and a molecular weight of 267.046 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine typically involves the bromination of 6-cyclopropyl-4-(trifluoromethyl)pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .
Scientific Research Applications
2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors or as a building block for bioactive compounds.
Industry: It may be used in the production of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-cyclopropyl-6-(trifluoromethyl)pyrimidine
Uniqueness
2-Bromo-6-cyclopropyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6BrF3N2 |
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Molecular Weight |
267.05 g/mol |
IUPAC Name |
2-bromo-4-cyclopropyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C8H6BrF3N2/c9-7-13-5(4-1-2-4)3-6(14-7)8(10,11)12/h3-4H,1-2H2 |
InChI Key |
SUQKRXBNYAZBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)Br)C(F)(F)F |
Origin of Product |
United States |
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